

Primary research articles on Foretinib's initial characterization

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Foretinib: A Technical Primer on its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib, also known as XL880 or GSK1363089, is an orally bioavailable, multi-kinase inhibitor developed for the treatment of cancer.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2][3] The initial characterization of Foretinib identified it as a potent dual inhibitor of the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Subsequent studies revealed a broader spectrum of activity against other RTKs, including TIE-2, RON, AXL, c-KIT, and FLT-3.[3][5][6] This document provides a detailed technical overview of the preclinical data from the initial characterization of Foretinib, focusing on its biochemical activity, cellular effects, and in vivo efficacy.

Data Presentation

The following tables summarize the key quantitative data from the initial preclinical evaluation of **Foretinib**.

Table 1: In Vitro Kinase Inhibition Profile of Foretinib



| Target Kinase | IC50 (nM) | Source(s) |
|---------------|---------------|-----------|
| c-MET | 0.4 | [7] |
| KDR (VEGFR2) | 0.8 - 0.9 | [7][8] |
| TIE-2 | 1.1 | [7] |
| VEGFR3/FLT4 | 2.8 | [7] |
| RON | 3.0 | [7] |
| FLT-1 | 6.8 | [7] |
| AXL | Not specified | [5][9] |
| c-KIT | Not specified | [3][6] |
| PDGFRβ | Not specified | [5][10] |

Table 2: In Vitro Cellular Activity of Foretinib

| Cell Line | Cancer Type | IC50 (nM) | Source(s) |
|-----------|---------------------|-----------|-----------|
| A549 | Non-small cell lung | 29 | [7] |
| B16F10 | Melanoma | 40 | [7] |
| HT29 | Colorectal | 165 | [7] |
| MKN-45 | Gastric | ~10-100 | [7][8] |
| KATO-III | Gastric | ~100 | [7][8] |
| SNU-1 | Gastric | >100 | [8] |

Table 3: In Vivo Efficacy of Foretinib in Preclinical Xenograft Models



| Cancer Type | Model | Dose (mg/kg) | Efficacy | Source(s) |
|----------------------------------|-------------------------|---------------|--|-----------|
| Ovarian Cancer | SKOV3ip1 Xenograft | 30 | 86% tumor weight inhibition | [11] |
| Ovarian Cancer | HeyA8 Xenograft | Not specified | 71% tumor weight inhibition | [11] |
| Melanoma | B16F10 Xenograft | 30 | 64% tumor growth inhibition | [7] |
| Melanoma | B16F10 Xenograft | 100 | 87% tumor growth inhibition | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 15 | 42.8% tumor inhibition rate | [12] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 50 | 79.2% tumor inhibition rate | [12] |
| Hepatocellular Carcinoma | Orthotopic & Ectopic | Not specified | Dose-dependent tumor growth inhibition | [13] |
| Gastric Cancer | MKN-45 Xenograft | Not specified | Significant anti- tumor activity | [8] |

Table 4: Pharmacokinetic Parameters of Foretinib (Phase I Clinical Data)



| Parameter | Value | Condition | Source(s) |
|--------------------------------------|--------------------|---------------------------------------|-----------|
| Maximum Tolerated Dose (MTD) | 80 mg | Once daily, 28-day cycle | [9] |
| Maximum Tolerated Dose (MTD) | 240 mg (3.6 mg/kg) | 5 days on, 9 days off | [5][14] |
| Time to Maximum Concentration (Tmax) | ~4 hours | At MTD (80 mg) | [9] |
| Peak Concentration (Cmax) | 46 ng/mL | At MTD (80 mg) | [9] |
| Trough Concentration | 24 ng/mL | At MTD (80 mg) | [9] |
| Half-life (T1/2) | 9.5 - 20 hours | Single oral dose (2-50 mg/kg) in mice | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the characterization of **Foretinib**.

Kinase Inhibition Assays

To determine the half-maximal inhibitory concentration (IC50) of **Foretinib** against a panel of kinases, multiple assay formats were employed.[7]

- [33P]-Phosphoryl Transfer Kinase Assay:
 - Plate Coating: 384-well microtiter plates were coated with 2 μ g/well of a protein or peptide substrate (e.g., poly(Glu, Tyr) 4:1).
 - Compound Addition: A dilution series of Foretinib was added to the wells.
 - Kinase Reaction: The kinase enzyme and [33P]-ATP were added to initiate the reaction. Plates were incubated to allow for phosphoryl transfer to the substrate.



- Washing: Plates were washed to remove unbound [33P]-ATP.
- Detection: The amount of incorporated ³³P was measured using a scintillation counter.
- Analysis: IC50 values were calculated by nonlinear regression analysis.
- Luciferase-Coupled Chemiluminescence Assay (Kinase-Glo):
 - Enzyme and Inhibitor Incubation: The target kinase and Foretinib were pre-incubated for
 60 minutes in 384-well plates.
 - Reaction Initiation: A mixture of ATP and the appropriate peptide substrate was added to start the kinase reaction. The reaction proceeded for 2-4 hours at room temperature.
 - ATP Measurement: An equal volume of Kinase-Glo® reagent was added. This reagent contains luciferase, which produces a luminescent signal proportional to the amount of remaining ATP.
 - Detection: Luminescence was measured using a plate reader. Lower luminescence indicates higher kinase activity (more ATP consumption).
 - Analysis: IC50 values were calculated based on the reduction in ATP consumption.[7]

Cell Proliferation and Cell Cycle Analysis

- Cell Proliferation Assay:
 - Cell Seeding: Cancer cell lines (e.g., SKOV3ip1, CaOV3) were seeded in multi-well plates and allowed to adhere.
 - Treatment: Cells were treated with varying concentrations of Foretinib or vehicle control.
 - Incubation: Cells were incubated for a defined period (e.g., 24-72 hours).
 - Viability Assessment: Cell viability was assessed using methods such as MTT, SRB, or automated cell counting.
 - Analysis: IC50 values for cell growth inhibition were determined.



- Cell Cycle Analysis:
 - Treatment: Cells were treated with Foretinib for 24 hours.[11]
 - Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.
 - Staining: Fixed cells were resuspended in a Propidium Iodide (PI)/RNase staining buffer.
 PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.
 - Flow Cytometry: The DNA content of individual cells was analyzed using a FACS Calibur or similar flow cytometer.
 - Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was quantified to identify cell cycle arrest.[11] Foretinib was found to induce a G2/M phase arrest.[11][13]

Western Blotting for Signaling Pathway Analysis

- Cell Lysis: Cells, either untreated or treated with Foretinib and/or a growth factor like HGF, were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: The total protein concentration in the lysates was determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK).
- Secondary Antibody & Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.



 Imaging: The resulting light signal was captured on X-ray film or with a digital imaging system. This technique was used to confirm that Foretinib inhibits the phosphorylation of c-Met and its downstream effectors AKT and ERK.[8][11]

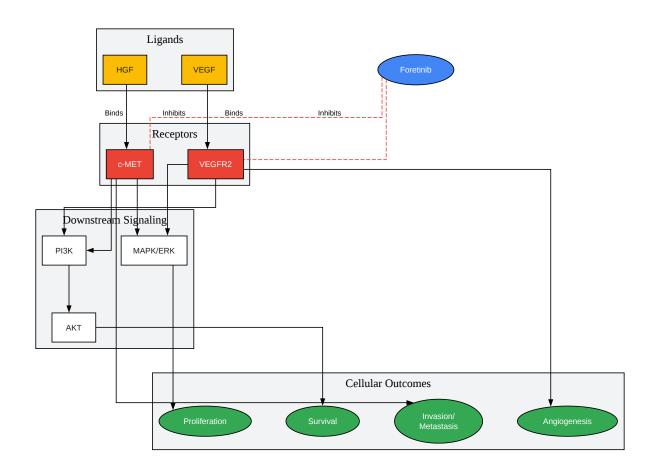
In Vivo Xenograft Tumor Studies

- Cell Implantation: Human tumor cells (e.g., SKOV3ip1, MDA-MB-231) were injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
 [11][12]
- Tumor Growth: Tumors were allowed to grow to a palpable, measurable size.
- Treatment Administration: Mice were randomized into groups and treated orally with **Foretinib** (e.g., 30 mg/kg) or a vehicle control, typically once daily.[7][11]
- Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry, to assess target inhibition and effects on proliferation (Ki67) and apoptosis (TUNEL).[5][11]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with **Foretinib**'s initial characterization.

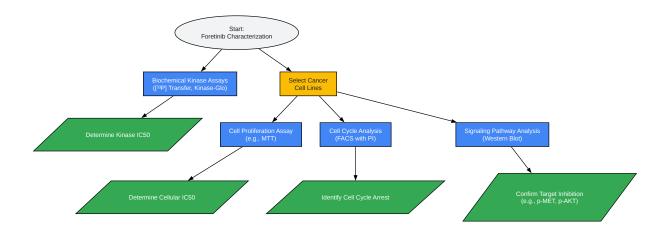




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Caption: Foretinib's dual inhibition of c-MET and VEGFR2 signaling pathways.

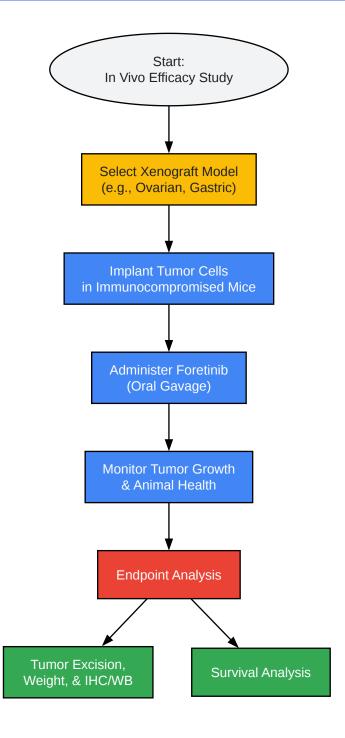




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Caption: Experimental workflow for the in vitro characterization of **Foretinib**.





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